molecular formula C22H16N2OS B282052 N-(2,5-diphenyl-1,3-thiazol-4-yl)benzamide

N-(2,5-diphenyl-1,3-thiazol-4-yl)benzamide

Cat. No. B282052
M. Wt: 356.4 g/mol
InChI Key: GRCSZOCDAWTFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diphenyl-1,3-thiazol-4-yl)benzamide, commonly known as DPTB, is a thiazole compound that has gained significant attention in scientific research due to its potential uses in various fields. DPTB is a type of fluorescent probe that is used to detect and measure the activity of enzymes in living cells.

Mechanism of Action

DPTB works by binding to the active site of enzymes and undergoing a chemical reaction that results in the release of a fluorescent signal. The fluorescence signal can then be measured to determine the activity of the enzyme. DPTB is highly specific for certain enzymes, making it an effective tool for studying enzyme activity in living cells.
Biochemical and Physiological Effects:
DPTB has minimal biochemical and physiological effects on living cells. It does not interfere with normal cellular processes and is non-toxic at the concentrations used in scientific research. However, it is important to note that DPTB is not suitable for use in clinical applications due to its limited solubility and potential toxicity at higher concentrations.

Advantages and Limitations for Lab Experiments

DPTB has several advantages for lab experiments. It is highly specific for certain enzymes, making it an effective tool for studying enzyme activity in living cells. It is also non-toxic at the concentrations used in scientific research and can be used in a variety of cell types and experimental conditions. However, DPTB has some limitations. It has limited solubility in aqueous solutions, making it difficult to use in certain experimental setups. Additionally, DPTB is not suitable for use in clinical applications due to its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the use of DPTB in scientific research. One potential area of research is the development of new DPTB derivatives with improved solubility and specificity for certain enzymes. Another area of research is the use of DPTB in high-throughput screening assays for drug discovery. Additionally, DPTB could be used in combination with other fluorescent probes to study complex cellular processes such as signaling pathways and protein trafficking. Overall, DPTB has significant potential for use in scientific research and is a valuable tool for studying enzyme activity in living cells.

Synthesis Methods

DPTB can be synthesized using a two-step process. The first step involves the synthesis of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid, which is then coupled with benzoyl chloride using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DPTB. The yield of DPTB is typically around 50-60%.

Scientific Research Applications

DPTB has various scientific research applications, including the study of enzyme activity, protein-protein interactions, and drug discovery. DPTB is used as a fluorescent probe to measure the activity of enzymes such as proteases, kinases, and phosphatases in living cells. It can also be used to study protein-protein interactions by labeling specific proteins with DPTB and monitoring their interactions using fluorescence resonance energy transfer (FRET). In drug discovery, DPTB is used to screen large libraries of compounds for potential inhibitors of enzyme activity.

properties

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2,5-diphenyl-1,3-thiazol-4-yl)benzamide

InChI

InChI=1S/C22H16N2OS/c25-21(17-12-6-2-7-13-17)23-20-19(16-10-4-1-5-11-16)26-22(24-20)18-14-8-3-9-15-18/h1-15H,(H,23,25)

InChI Key

GRCSZOCDAWTFON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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